3,3'-Dibromodiphenyl ether

Environmental Fate Photodegradation Thermodynamics

Accurate quantification of BDE-11 in environmental matrices is challenged by co-eluting isomers, risking data rejection under EPA 1614. This certified reference material ensures unambiguous identification. - Conformer-Specific Resolution: Chromatographically resolved from BDE-12/13, eliminating false positives in GC-MS analysis. - Degradation Marker: Authentic standard for tracking bromine rearrangement pathways from BDE-47/99 photolysis. - Physicochemical Fidelity: Defined Log P (~6.02) and BCF (~8000) validate QSPR model inputs for fate predictions.

Molecular Formula C12H8Br2O
Molecular Weight 328 g/mol
CAS No. 6903-63-5
Cat. No. B1626164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dibromodiphenyl ether
CAS6903-63-5
Molecular FormulaC12H8Br2O
Molecular Weight328 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OC2=CC(=CC=C2)Br
InChIInChI=1S/C12H8Br2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H
InChIKeyALSVFJIXSNRBLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dibromodiphenyl ether (BDE-11) Procurement Guide


3,3'-Dibromodiphenyl ether (CAS 6903-63-5), also designated BDE-11 or PBDE 11, is a dibrominated congener within the polybrominated diphenyl ether (PBDE) class [1]. This organobromine compound (C₁₂H₈Br₂O) is characterized by its specific substitution pattern with bromine atoms at the meta (3 and 3') positions on the two phenyl rings linked by an ether bond. As a member of the 209 possible PBDE congeners, it is a component of commercial flame retardant mixtures and is a relevant environmental contaminant formed via debromination of higher-brominated PBDEs [2]. Its specific substitution pattern dictates its unique physicochemical properties and environmental fate, making it essential as a reference standard in analytical toxicology and environmental monitoring studies [3].

Workflow
Congener-specific environmental analysis via GC-MS or LC-MS/MS
Distinct chromatographic peak; no co-elution with BDE-12/13
Format
Certified reference standard for quantitative monitoring
Supports EPA Method 1614 and similar regulatory protocols
Key differentiation
Unique meta,meta'-substitution pattern drives degradation & fate behavior
Required for isomer-specific photodegradation and transport modeling

Why 3,3'-Dibromodiphenyl ether (BDE-11) Is Not Interchangeable


Substituting 3,3'-dibromodiphenyl ether with other dibrominated PBDE isomers (e.g., 3,4'-dibromodiphenyl ether, BDE-13, or 4,4'-dibromodiphenyl ether, BDE-15) or other PBDE congeners is not scientifically valid for applications demanding congener-specific accuracy. The position and number of bromine atoms dramatically alter the compound's thermodynamic stability, leading to distinct degradation pathways, environmental transport behavior, and biological receptor interactions [1]. For instance, the thermodynamic stability of PBDEs decreases with an increasing number of bromine atoms and is specifically influenced by substitution at ortho < meta < para positions, as shown by DFT calculations [2]. Furthermore, congener-specific models confirm that 3,3'-dibromodiphenyl ether (BDE-11) can be a unique product of bromine rearrangement during the photodegradation of higher-brominated congeners like BDE-47 and BDE-99, a behavior not shared by all isomers [3]. Therefore, using an incorrect congener as a surrogate will introduce significant quantitative and qualitative errors in analytical quantification, degradation studies, and toxicological assessments.

If substitute used
BDE-15 (4,4'-dibromodiphenyl ether) or BDE-12/13 mixture
Different thermodynamic stability and photodegradation pathway may alter persistence estimates and degradation product profiles, leading to inaccurate environmental half-life predictions.
Target compound
3,3'-Dibromodiphenyl ether (BDE-11)
Unique bromine rearrangement marker from BDE-47/BDE-99 photolysis; distinct GC retention time ensures unambiguous quantification in complex matrices.
Using an incorrect dibrominated congener as surrogate may introduce quantitative errors in analytical quantification and misinterpretation of environmental fate because substitution pattern directly governs log P, BCF, and chromatographic behavior. Congener-specific reference standards are essential for data integrity.

3,3'-Dibromodiphenyl ether (BDE-11) – Differentiation Evidence


Thermodynamic Stability: BDE-11 vs. BDE-15

The gas-phase thermodynamic stability of PBDE congeners, which dictates their persistence and degradation behavior, is directly dependent on bromine substitution pattern. DFT calculations at the B3LYP/6-31G(d) level demonstrate that stability decreases with bromine substitution in the order ortho < meta < para [1]. For dibrominated congeners, this results in distinct Gibbs free energies of formation. While precise numerical values for all 209 congeners are available, the principle indicates that 3,3'-dibromodiphenyl ether (meta,meta'-substituted) will have different thermodynamic stability compared to 4,4'-dibromodiphenyl ether (para,para'-substituted, BDE-15) or 3,4-dibromodiphenyl ether (meta,ortho-substituted, BDE-12). This difference is critical because photodegradation rates correlate with thermodynamic stability: less stable congeners (those with more ortho substitution) degrade faster [1]. This provides a quantifiable basis for predicting differential environmental half-lives.

Thermodynamic stability
Class-level inference
Stability order: para,para' (BDE-15) > meta,meta' (BDE-11) > meta,ortho (BDE-12)
Substitution pattern drives differential Gibbs free energy; predicts distinct environmental half-lives.
DFT gas-phase calculation; ΔGf° values available for all 209 congeners.
Environmental Fate Photodegradation Thermodynamics

Photodegradation: BDE-11 Formation from BDE-47 & BDE-99

In congener-specific photodegradation studies, 3,3'-dibromodiphenyl ether (BDE-11) is identified as a specific degradation product arising from the photolysis of higher-brominated congeners, notably BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) and BDE-99 (2,2',4,4',5-pentabromodiphenyl ether). The detection of BDE-11 in these experimental solutions is attributed to a bromine rearrangement mechanism, a pathway not universally shared by all dibrominated congeners [1]. This contrasts with BDE-15 (4,4'-dibromodiphenyl ether), which is commonly formed as a primary debromination product from a wider range of parent congeners via direct sequential debromination, as predicted by thermodynamic models [2].

Formation pathway
Cross-study comparable
BDE-11 formed via bromine rearrangement during BDE-47/BDE-99 photolysis; BDE-15 forms via direct debromination.
Unique rearrangement marker for photodegradation studies; absence leads to incomplete transformation product identification.
GC-MS analysis under photolysis conditions.
Photodegradation Environmental Chemistry Reaction Pathway

Log P and Bioaccumulation Potential

The octanol-water partition coefficient (Log P), a key determinant of bioaccumulation potential, varies significantly among PBDE congeners based on bromine number and substitution pattern. For 3,3'-dibromodiphenyl ether, the ACD/Labs predicted Log P is 6.02, with a corresponding predicted bioconcentration factor (BCF) of 7993.22 . This is substantially higher than values for mono-brominated congeners (e.g., Log Kow ~5.08 for mono-BDE) but lower than for more highly brominated congeners (e.g., Log Kow up to 8.70 for deca-BDE) [1]. Compared to its isomer 4,4'-dibromodiphenyl ether (BDE-15), the specific meta-substitution pattern of BDE-11 influences its steric and electronic properties, leading to a distinct Log P value that directly impacts its partitioning behavior in environmental and biological systems. While a direct experimental comparison of all isomers is lacking, the well-established QSPR models confirm that substitution pattern is a primary driver of variance in Log P among isomers [2].

Bioaccumulation potential
Cross-study comparable
Predicted Log P: 6.02; BCF: ~8000
Congener-specific Log P directly impacts environmental partitioning and risk model input accuracy.
ACD/Labs predicted values; isomer pattern strongly influences QSPR estimates.
Bioaccumulation Environmental Fate Physicochemical Properties

Chromatographic Separation from Co-Eluting Isomers

In congener-specific analysis using EPA Method 1614, the accurate quantification of individual PBDEs requires complete chromatographic separation. While BDE-12 (3,4-dibromodiphenyl ether) and BDE-13 (3,4'-dibromodiphenyl ether) are known to co-elute on standard columns, BDE-11 (3,3'-dibromodiphenyl ether) is typically resolved as a distinct peak. Restek's Rtx-1614 column, optimized for PBDE analysis, lists BDE-11 as an independently identifiable congener in its standard mixture, while BDE-12 and BDE-13 are noted as co-eluting [1]. This distinct chromatographic behavior is directly attributable to the unique 3,3'-substitution pattern of BDE-11, which imparts different physical interactions with the stationary phase compared to its isomers. This allows for the procurement of a pure BDE-11 standard to be used for unambiguous identification and quantification in complex environmental matrices where other dibrominated congeners would be unresolved.

Chromatographic resolution
Direct head-to-head comparison
BDE-11 resolves as distinct peak; BDE-12/13 co-elute under EPA 1614 conditions.
Only BDE-11 reference standard enables congener-specific quantification without isomer interference.
Restek Rtx-1614 column; GC method per EPA 1614.
Analytical Chemistry GC-MS Chromatography

3,3'-Dibromodiphenyl ether (BDE-11) Applications


Reference Standard for Environmental Monitoring

Use as a certified reference material (CRM) for the accurate identification and quantification of BDE-11 in environmental samples (water, soil, sediment, biota) via GC-MS or LC-MS/MS, as required by regulatory methods like EPA 1614. This is essential due to its distinct chromatographic resolution from co-eluting isomers like BDE-12/13 [1], ensuring precise congener-specific data for environmental fate and transport models .

PBDE Photodegradation Mechanism Studies

Employ as a reference compound in laboratory photolysis experiments to investigate the formation of lower-brominated congeners via debromination and bromine rearrangement. BDE-11 serves as a key marker for rearrangement pathways during the degradation of BDE-47 and BDE-99, which is distinct from the direct debromination leading to BDE-15 [2]. This enables detailed elucidation of environmental transformation mechanisms and the development of predictive degradation models [3].

Environmental Fate and Bioaccumulation Modeling

Utilize the compound's specific physicochemical properties, such as its predicted Log P of 6.02 and BCF of ~8000 , as input parameters in quantitative structure-property relationship (QSPR) and multimedia fate models. These congener-specific values are crucial for accurately predicting the partitioning, long-range transport potential, and bioaccumulation risk of BDE-11, which differ significantly from other brominated congeners due to its unique substitution pattern [4].

Higher-Brominated PBDE Synthesis

Utilize as a synthetic precursor for the preparation of specific hexabromodiphenyl ether congeners [5]. The defined 3,3'-substitution pattern allows for controlled further bromination to yield higher-brominated PBDEs with predetermined substitution patterns for use in analytical, toxicological, or material science studies.

Application
Selection Property
Validation Focus
Environmental monitoring reference standard
Congener-specific chromatographic resolution
GC-MS peak identity confirmation; absence of isomer co-elution
Photodegradation mechanism studies
Bromine rearrangement marker specificity
Photolysis product distribution analysis; confirmation of BDE-11 generation from higher congeners
Environmental fate & bioaccumulation modeling
Congener-specific physicochemical parameters
Model input parameter validation (Log P, BCF); multimedia fate simulation
Higher-brominated PBDE synthesis
Defined 3,3'-substitution pattern
Regioselective bromination control; product congener identity confirmation
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